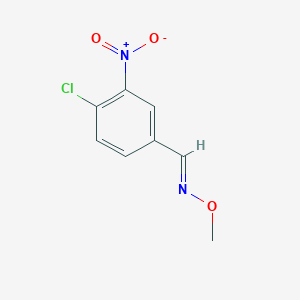 (4-Chlor-3-nitrophenyl)methylidenamin CAS No. 302921-92-2"
>
(4-Chlor-3-nitrophenyl)methylidenamin CAS No. 302921-92-2"
>
(E)-(4-Chlor-3-nitrophenyl)methylidenamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (E)-(4-chloro-3-nitrophenyl)methylideneamine is a derivative of nitrophenyl compounds, which are known for their various biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities, such as herbicidal properties .
Synthesis Analysis
The synthesis of related compounds involves the formation of derivatives of (E,Z)-[[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]acetic acid . These derivatives are synthesized to evaluate their potential as herbicides. The synthesis process typically involves multiple steps, including the formation of an intermediate methoxyethylidene moiety, which is then further reacted to produce the final compound. The title compound from paper , AKH-7088, has shown excellent potential for selective control of broadleaf weeds, indicating the importance of the nitrophenyl and methoxyethylidene groups in herbicidal activity.
Molecular Structure Analysis
While the exact molecular structure of (E)-(4-chloro-3-nitrophenyl)methylideneamine is not provided, a related compound characterized in paper provides insights into the structural aspects of these types of molecules. The compound in paper was characterized using X-ray single crystal diffraction, infrared spectroscopy, and quantum chemical computational methods. It crystallizes in the triclinic space group and exhibits both enol–imine and keto–amine tautomeric forms. Such studies are crucial for understanding the molecular geometry, electronic structure, and potential reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of nitrophenyl derivatives can be inferred from the studies on similar compounds. The presence of nitro groups and methoxy moieties suggests that these compounds can undergo various chemical reactions, such as intramolecular proton transfer, as observed in the tautomeric forms of the compound studied in paper . These reactions are significant for the biological activity of the compounds, including their herbicidal action.
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-(4-chloro-3-nitrophenyl)methylideneamine can be speculated based on the properties of similar compounds. For instance, the molecular electrostatic potential, frontier molecular orbitals, and natural bond orbital analysis provide insights into the electronic properties of these molecules . Additionally, polarizable continuum model calculations can predict the energetic behavior and dipole moment in different phases, which are important for understanding the solubility, stability, and overall reactivity of the compound.
Wissenschaftliche Forschungsanwendungen
- Forscher haben die Synthese neuartiger Liganden und Koordinationskomplexe unter Verwendung dieser Verbindung untersucht. Ihre einzigartige Struktur ermöglicht die Bildung stabiler Metallkomplexe, die in der Katalyse, Sensorik und Materialwissenschaft Anwendung finden können .
- Derivate von (E)-(4-Chlor-3-nitrophenyl)methylidenamin wurden auf ihre NLO-Eigenschaften untersucht. Diese Materialien zeigen eine zweite Harmonische Generation (SHG), wodurch sie für die Frequenzumwandlung in optischen Geräten wertvoll sind .
- Forscher haben die biologische Aktivität dieser Verbindung und ihrer Analoga untersucht. Sie kann Antitumor-, antibakterielle oder antivirale Eigenschaften aufweisen. Das Verständnis ihrer Wechselwirkungen mit biologischen Zielmolekülen kann die Arzneimittelentwicklung leiten .
- Die Kristallstruktur verwandter Verbindungen gibt Aufschluss über ihre Packungsanordnungen und intermolekularen Wechselwirkungen. Forscher haben Kristallwachstumstechniken untersucht, um Einkristalle zu erhalten, die für Röntgenbeugungsstudien geeignet sind .
- Die Untersuchung des photophysikalischen Verhaltens von (E)-(4-Chlor-3-nitrophenyl)methylidenamin-Derivaten liefert Einblicke in ihre lumineszierenden Eigenschaften. Diese Materialien können in der Optoelektronik und in Sensoren Anwendung finden .
- Die Ligandeigenschaften dieser Verbindung machen sie für Polymerisationsreaktionen interessant. Forscher haben ihre Verwendung als Katalysator in der Ringöffnungs-Polymerisation untersucht, was zu neuartigen Materialien mit maßgeschneiderten Eigenschaften führt .
Organische Synthese und Koordinationschemie
Nichtlineare optische (NLO) Materialien
Biologische Aktivität und Pharmazeutische Chemie
Kristalltechnik und Kristallwachstum
Photophysikalische Eigenschaften und Lumineszenz
Polymerisationskatalysatoren
Safety and Hazards
Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary safety precautions. The SDS for “(E)-(4-chloro-3-nitrophenyl)methylideneamine” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(E)-1-(4-chloro-3-nitrophenyl)-N-methoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-14-10-5-6-2-3-7(9)8(4-6)11(12)13/h2-5H,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCONDIYNMPEBSZ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2545508.png)
![2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2545509.png)


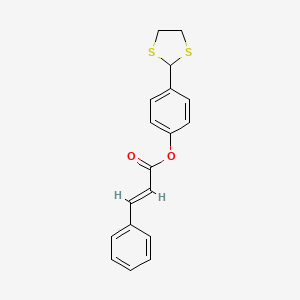
![1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545520.png)


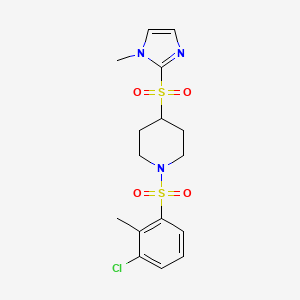
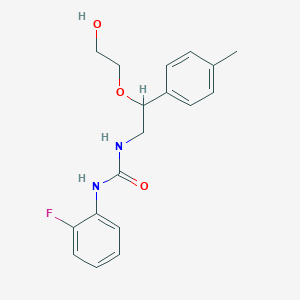
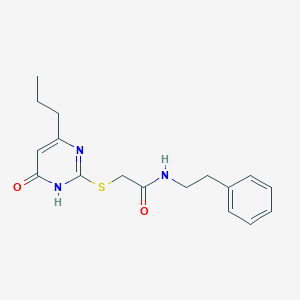
![4-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)